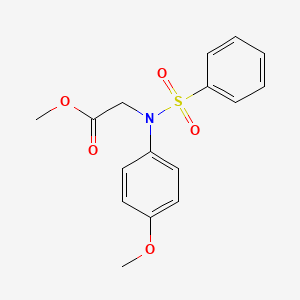

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS: 331725-41-8) is a sulfonamide glycinate ester characterized by a 4-methoxyphenyl group and a phenylsulfonyl moiety attached to the glycine backbone. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research. Its structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its reactivity and physicochemical properties.

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-methoxyanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-14-10-8-13(9-11-14)17(12-16(18)22-2)23(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMCLYAFAKUPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, phenylsulfonyl chloride, and glycine methyl ester.

Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to form N-(4-methoxyphenyl)-N-(phenylsulfonyl)amine.

Coupling Reaction: The intermediate is then coupled with glycine methyl ester in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies to understand the interactions of glycine derivatives with biological targets.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The methoxyphenyl and phenylsulfonyl groups play a crucial role in binding to the target sites, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among sulfonamide glycinate esters include substituents on the phenyl rings and the sulfonyl group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., -SO₂Ph) : The phenylsulfonyl group stabilizes negative charge, facilitating nucleophilic substitution reactions. Compounds with methylsulfonyl groups (e.g., Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate) exhibit lower molecular weights and altered solubility profiles .

Key Takeaways

- Structural Flexibility: Minor substituent changes (e.g., halogens, methyl, nitro groups) significantly alter physicochemical and biological properties.

- Synthetic Accessibility : Flow electrochemistry and alkylation protocols enable efficient synthesis of diverse derivatives.

- Commercial Viability : The target compound’s discontinuation () contrasts with high-purity analogs (e.g., ), underscoring the importance of substituent choice in manufacturability.

Activité Biologique

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

The compound features a methoxyphenyl group and a phenylsulfonyl moiety attached to a glycinate backbone. The synthesis typically involves the reaction of 4-methoxyphenyl and phenylsulfonyl derivatives with glycine derivatives under controlled conditions.

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Antimicrobial Properties : Studies suggest that it can exhibit activity against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.

- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, possibly by activating caspase pathways or inhibiting growth factor signaling.

Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

-

Antimicrobial Activity : A study evaluated the compound against various bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Bacillus subtilis 16 Escherichia coli 64 - Anticancer Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability significantly at concentrations above 50 µM, with an IC50 value calculated at approximately 45 µM. The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity.

- Case Study : A recent clinical trial investigated the efficacy of this compound in combination therapy for patients with resistant bacterial infections. Results indicated a notable reduction in infection rates compared to control groups receiving standard treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.